molecular formula C8H7ClN4 B2818503 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine CAS No. 150012-97-8

4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine

Cat. No.: B2818503
CAS No.: 150012-97-8
M. Wt: 194.62
InChI Key: YTWWBDHWKHZERR-UHFFFAOYSA-N
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Description

4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its fused ring structure, which includes a pyrrole ring and a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of diethyl malonate as a starting material, which undergoes a series of reactions including chlorination, cyclization, and dehydrogenation to form the desired compound . The reaction conditions often include the use of strong bases, such as sodium ethoxide, and solvents like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to be an efficient method for producing pyrrolopyrimidine derivatives . The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolopyrimidines, while oxidation reactions can produce aldehyde-containing derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation . This makes it a promising candidate for the development of anticancer drugs and other therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine is unique due to its specific ring fusion and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity

Properties

IUPAC Name

1-chloro-7,8-dihydro-6H-purino[7,8-a]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-6-8(11-4-10-7)12-5-2-1-3-13(5)6/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWWBDHWKHZERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(N2C1)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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